6-methyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound that features a pyranone ring, an azetidine moiety, and a thiophene group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyranone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the azetidine moiety: This step might involve the reaction of a suitable azetidine derivative with the pyranone intermediate.
Attachment of the thiophene group: This can be done through coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The azetidine and thiophene groups might participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-methyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one: can be compared with other pyranone derivatives, azetidine-containing compounds, and thiophene-based molecules.
Unique Features: The combination of these three functional groups in a single molecule might confer unique properties, such as enhanced biological activity or specific chemical reactivity.
Highlighting Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which could offer a diverse range of applications and interactions compared to simpler analogs.
Properties
IUPAC Name |
6-methyl-4-[1-(thiophene-2-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9-5-10(6-13(16)18-9)19-11-7-15(8-11)14(17)12-3-2-4-20-12/h2-6,11H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTIQCCWJJXIKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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